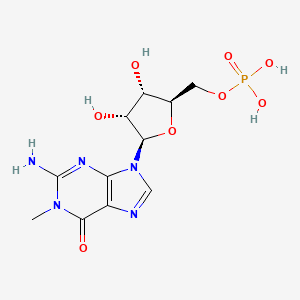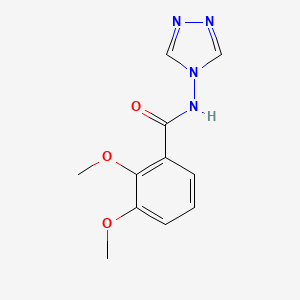
2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a 2,3-dimethoxy group and a 1,2,4-triazole ring. Benzamides are significant in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 4-amino-1,2,4-triazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: 2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted benzamides.
科学的研究の応用
2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing
作用機序
The mechanism of action of 2,3-dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The compound may also interact with DNA or proteins, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Itraconazole: Used for systemic fungal infections.
Comparison: 2,3-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other triazole derivatives. Its methoxy groups and benzamide core differentiate it from other triazole compounds, potentially leading to unique interactions with biological targets .
特性
CAS番号 |
766526-40-3 |
|---|---|
分子式 |
C11H12N4O3 |
分子量 |
248.24 g/mol |
IUPAC名 |
2,3-dimethoxy-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C11H12N4O3/c1-17-9-5-3-4-8(10(9)18-2)11(16)14-15-6-12-13-7-15/h3-7H,1-2H3,(H,14,16) |
InChIキー |
YXFTUXDCDMZBJB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)NN2C=NN=C2 |
溶解性 |
23.1 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


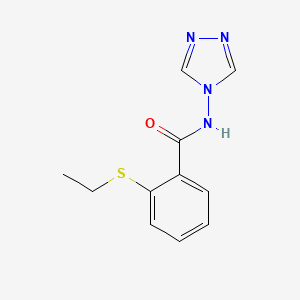
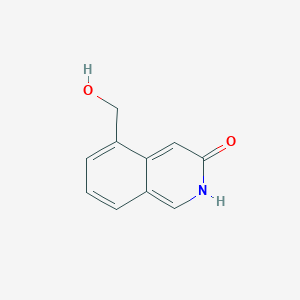


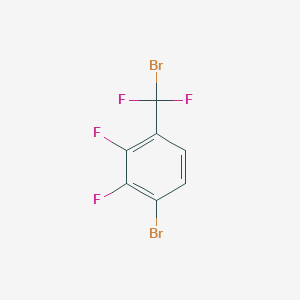
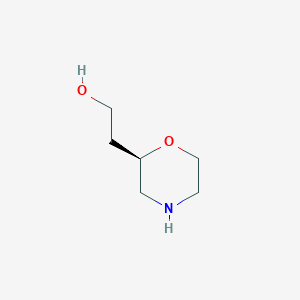
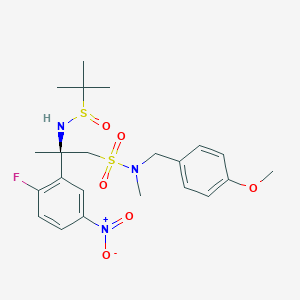
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)
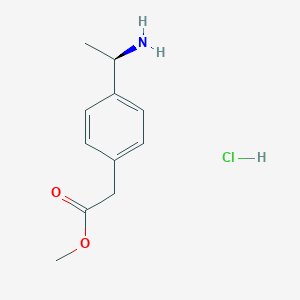
![1-[2-(4-Methoxyphenyl)-3,4,4-trimethylimidazolidin-1-yl]ethan-1-one](/img/structure/B12933724.png)
